3-{[({5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]amino}-5-nitrobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[2-({5-[(2,4-DICHLOROPHENOXY)METHYL]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETYL]AMINO}-5-NITROBENZOIC ACID is a complex organic compound that features a combination of aromatic rings, thiadiazole, and nitrobenzoic acid moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2-({5-[(2,4-DICHLOROPHENOXY)METHYL]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETYL]AMINO}-5-NITROBENZOIC ACID typically involves multiple steps:
Formation of 2,4-Dichlorophenoxyacetic Acid: This is achieved by reacting 2,4-dichlorophenol with chloroacetic acid in the presence of anhydrous potassium carbonate in dry acetone.
Synthesis of 5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-amine: This intermediate is prepared by reacting 2,4-dichlorophenoxyacetic acid with thiosemicarbazide in the presence of phosphoryl chloride.
Final Coupling Reaction: The final compound is obtained by coupling the thiadiazole intermediate with 5-nitrobenzoic acid under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole moiety.
Reduction: The nitro group in the compound can be reduced to an amine group under suitable conditions.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: The major product would be the corresponding amine derivative.
Substitution: Depending on the substituent introduced, various substituted derivatives of the original compound can be formed.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology
Antimicrobial Agents: Due to its structural features, the compound may exhibit antimicrobial properties.
Enzyme Inhibition: It can act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine
Drug Development: The compound’s potential bioactivity makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry
Agriculture: It can be used in the development of herbicides and pesticides.
Materials Science: The compound can be incorporated into polymers to enhance their properties.
Mechanism of Action
The compound exerts its effects through various mechanisms:
Molecular Targets: It may interact with specific proteins or enzymes, altering their activity.
Pathways Involved: The compound can modulate biochemical pathways, leading to its observed effects. For example, it may inhibit the activity of enzymes involved in cell wall synthesis in bacteria, leading to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic Acid: A well-known herbicide with similar structural features.
5-Nitrobenzoic Acid: Shares the nitrobenzoic acid moiety.
1,3,4-Thiadiazole Derivatives: Compounds with the thiadiazole ring system.
Uniqueness
Structural Complexity: The combination of multiple functional groups in 3-{[2-({5-[(2,4-DICHLOROPHENOXY)METHYL]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETYL]AMINO}-5-NITROBENZOIC ACID makes it unique compared to simpler analogs.
Its diverse range of applications in different fields highlights its versatility.
Properties
Molecular Formula |
C18H12Cl2N4O6S2 |
---|---|
Molecular Weight |
515.3 g/mol |
IUPAC Name |
3-[[2-[[5-[(2,4-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]-5-nitrobenzoic acid |
InChI |
InChI=1S/C18H12Cl2N4O6S2/c19-10-1-2-14(13(20)5-10)30-7-16-22-23-18(32-16)31-8-15(25)21-11-3-9(17(26)27)4-12(6-11)24(28)29/h1-6H,7-8H2,(H,21,25)(H,26,27) |
InChI Key |
BMWGXJSPGITHKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC2=NN=C(S2)SCC(=O)NC3=CC(=CC(=C3)C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.